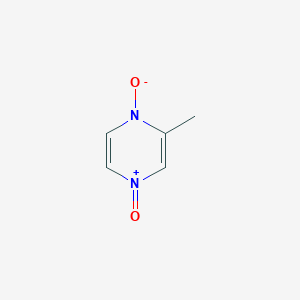

2-甲基吡嗪 1,4-二氧化物

描述

2-Methylpyrazine 1,4-dioxide is a chemical compound that is used extensively in scientific research. It is a heterocyclic organic compound that has a variety of applications in the field of chemistry, biology, and medicine. The compound is also known as Methylpyrazine N-oxide and has a molecular formula of C5H6N2O2.

科学研究应用

配位化学:2-甲基吡嗪 1,4-二氧化物用于配位化合物中,如锌(II)配合物,其中它通过氢键相互作用 (Wen, Shi, & Zhang, 2005)。

合成方法:研究表明,2-甲基吡嗪可以通过多种方法合成,包括使用乙二胺和环氧丙烷的气固接触催化 (Shu-xian, 2003),以及使用铜催化剂环缩缩合乙二胺和丙二醇 (Jing, Chu, Zhang, Chen, & Luo, 2008)。

氧化研究:已经研究了 2-甲基吡嗪与二氧化硒氧化的动力学,显示出高选择性和效率 (Mukhopadhyay & Chandalia, 1999)。

脂肪分解抑制:阿昔莫司是 2-甲基吡嗪的衍生物,已被研究作为脂肪分解的抑制剂,在临床试验中显示出对脂质水平的影响 (Sirtori 等人,1981 年)。

化学反应中的催化:2-甲基吡嗪已被用作氨氧化过程中的一种反应物,以生产 2-氰基吡嗪,研究探索了各种催化剂的有效性 (Alshammari 等人,2015 年)。

腐蚀抑制:已经研究了 2-甲基吡嗪及其衍生物对钢的腐蚀抑制性能,突出了它们在保护涂层中的潜在应用 (Obot & Gasem, 2014)。

在食品工业中的作用:2-甲基吡嗪是咖啡和可可豆风味特征中的关键化合物,研究已经检查了它在烘焙过程中的形成及其对产品质量的影响 (Hashim & Chaveron, 1995), (Hashim & Chaveron, 1994)。

属性

IUPAC Name |

3-methyl-4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQJCLHUCUJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341481 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrazine 1,4-dioxide | |

CAS RN |

32046-26-7 | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrazine 1,4-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

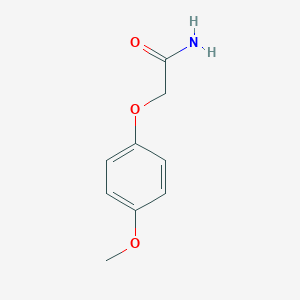

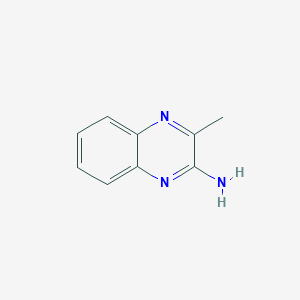

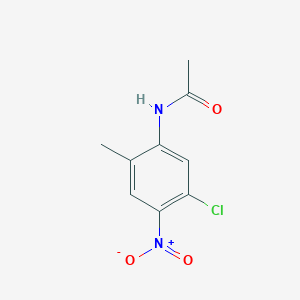

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

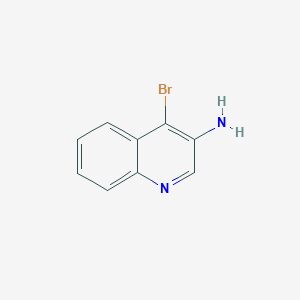

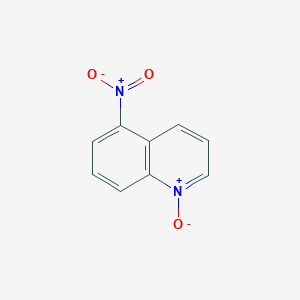

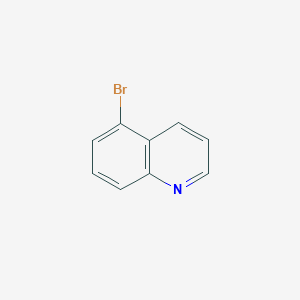

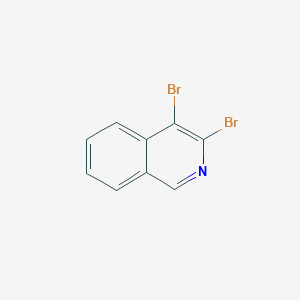

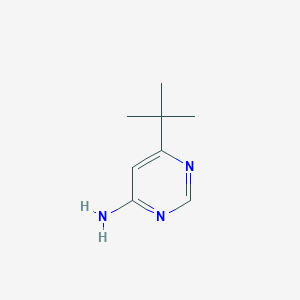

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-methylpyrazine 1,4-dioxide?

A1: 2-Methylpyrazine 1,4-dioxide (C5H6N2O2) [] is a derivative of pyrazine, a heterocyclic aromatic compound. It features a methyl group substituted at the 2-position and two oxygen atoms double-bonded to the nitrogen atoms at the 1 and 4 positions, forming the dioxide structure. While its exact molecular weight hasn't been specified in the provided abstracts, it can be calculated as 126.11 g/mol based on its molecular formula. The compound exhibits characteristic spectroscopic features, although specific data is not detailed in the provided abstracts.

Q2: How does 2-methylpyrazine 1,4-dioxide interact with metal ions?

A2: 2-Methylpyrazine 1,4-dioxide acts as a bridging ligand in the formation of coordination polymers with metal ions like Cadmium(II) []. It coordinates with the metal center through its oxygen atoms, facilitating the creation of extended network structures. This coordination ability is also observed in its interaction with other metal complexes, such as tetraaquabis(thiocyanato-kN)zinc(II) [] and tetraaquabis(isothiocyanato)manganese(II) [], where it participates in hydrogen bonding with the coordinated water molecules.

Q3: How does the crystal structure of 2-methylpyrazine 1,4-dioxide influence its interactions?

A4: In its crystal structure, 2-methylpyrazine 1,4-dioxide molecules engage in π–π stacking interactions with neighboring molecules, contributing to its solid-state packing []. Additionally, each molecule forms C—H⋯O hydrogen bonds with four neighboring molecules, leading to the formation of one-dimensional ribbons within the crystal lattice. These interactions influence the overall arrangement and stability of the compound in its solid form.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)